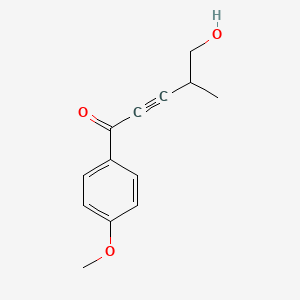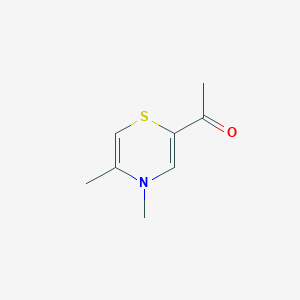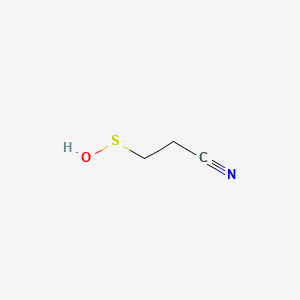
3-(Hydroxysulfanyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxysulfanyl)propanenitrile is an organic compound with the molecular formula C3H5NOS It is characterized by the presence of a hydroxyl group (-OH) and a sulfanyl group (-SH) attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Hydroxysulfanyl)propanenitrile can be synthesized through several methods:
Nucleophilic Substitution:
Addition Reactions: Another method is the addition of hydrogen cyanide (HCN) to aldehydes or ketones, resulting in the formation of hydroxynitriles.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxysulfanyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The sulfanyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) and alkyl halides are commonly used.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
3-(Hydroxysulfanyl)propanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Hydroxysulfanyl)propanenitrile involves its interaction with various molecular targets:
Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce various products.
Oxidation-Reduction: The hydroxyl and sulfanyl groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Propanenitrile: Lacks the hydroxyl and sulfanyl groups, making it less reactive in certain chemical reactions.
3-Hydroxypropanenitrile: Contains a hydroxyl group but lacks the sulfanyl group, resulting in different reactivity and applications.
3-Sulfanylpropanenitrile: Contains a sulfanyl group but lacks the hydroxyl group, leading to variations in chemical behavior.
Uniqueness
3-(Hydroxysulfanyl)propanenitrile is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in synthetic chemistry and various applications .
Properties
CAS No. |
839708-81-5 |
|---|---|
Molecular Formula |
C3H5NOS |
Molecular Weight |
103.15 g/mol |
IUPAC Name |
3-hydroxysulfanylpropanenitrile |
InChI |
InChI=1S/C3H5NOS/c4-2-1-3-6-5/h5H,1,3H2 |
InChI Key |
CCUZNTCMSYLIAW-UHFFFAOYSA-N |
Canonical SMILES |
C(CSO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


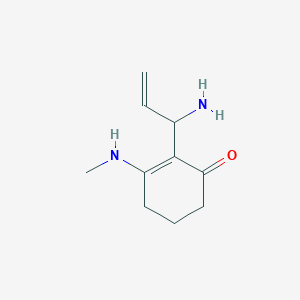
![N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B14208349.png)
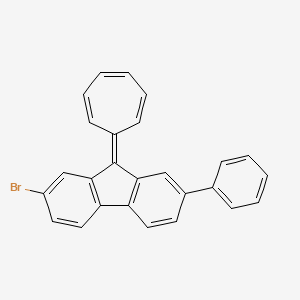
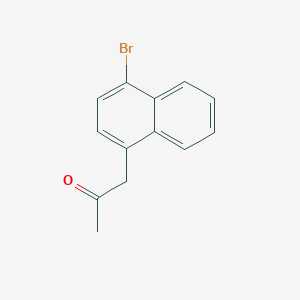
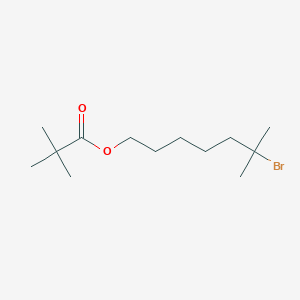
![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)
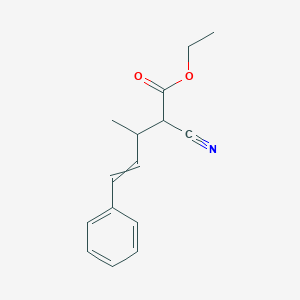
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)
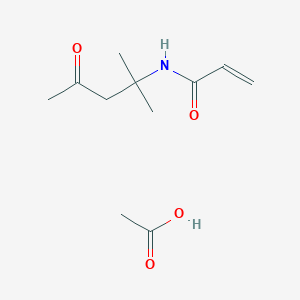
![N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine](/img/structure/B14208416.png)
